REACTION_CXSMILES
|
CC(C)CC(C1C=CC(C)=CC=1)=O.[Br:14][CH2:15][C:16]1(CBr)[CH:21]=[CH:20][C:19]([C:22](=[O:27])[CH2:23][CH:24]([CH3:26])[CH3:25])=[CH:18][CH2:17]1>>[Br:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:27])[CH2:23][CH:24]([CH3:25])[CH3:26])=[CH:18][CH:17]=1
|
Name
|
desired intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)C1=CC=C(C=C1)C)C
|
Name
|
1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1(CC=C(C=C1)C(CC(C)C)=O)CBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Use this mixture in the next step without additional purification
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC=C(C=C1)C(CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |